

ONO-3805: A Technical Guide for Researchers

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Compound of Interest

Compound Name: ONO-3805

Cat. No.: B15577819

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Introduction

ONO-3805 is a non-steroidal inhibitor of 5 α -reductase, the enzyme responsible for the conversion of testosterone to the more potent androgen, 5 α -dihydrotestosterone (DHT).^{[1][2][3]} This document provides a comprehensive technical overview of **ONO-3805**, consolidating available data on its mechanism of action, biochemical properties, and the experimental methodologies used for its characterization. This guide is intended for researchers, scientists, and professionals in the field of drug development.

Chemical Properties

Property	Value
IUPAC Name	4-[2-[[2,3-dimethyl-4-[(1S)-1-[4-(2-methylpropyl)phenyl]ethoxy]benzoyl]amino]phenoxy]butanoic acid
Molecular Formula	C ₃₁ H ₃₇ NO ₅
Molecular Weight	503.6 g/mol
CAS Number	119347-91-0
Appearance	Solid powder
Solubility	Soluble in DMSO

Mechanism of Action

ONO-3805 exerts its pharmacological effect by inhibiting the activity of 5 α -reductase. This enzyme exists in multiple isoforms, with 5 α -reductase type 1 (SRD5A1) and type 2 (SRD5A2) being the most well-characterized. These isoforms are differentially expressed in various tissues, including the prostate, skin, and liver. By blocking the conversion of testosterone to DHT, **ONO-3805** has the potential to be beneficial in androgen-dependent conditions such as benign prostatic hyperplasia (BPH).^{[1][2][3]}

Available in vitro evidence suggests that **ONO-3805** is a selective inhibitor of 5 α -reductase type 1 (SRD5A1).^{[4][5]} Furthermore, studies on rat anterior pituitary gland homogenates have demonstrated that **ONO-3805** exhibits a non-competitive pattern of inhibition with respect to testosterone.

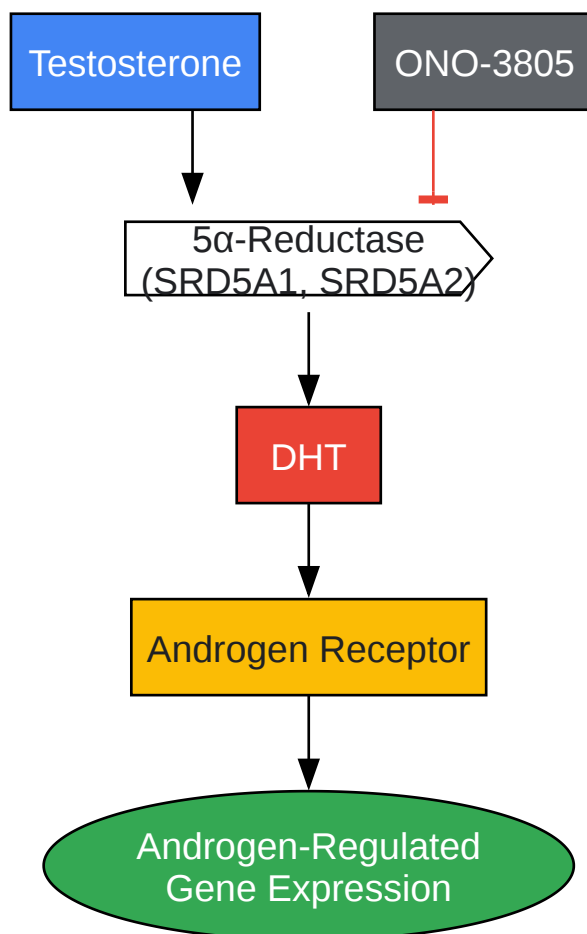
Biochemical Data

The following table summarizes the available quantitative data for **ONO-3805**. It is important to note that the available data is limited, and further studies are required to fully characterize its inhibitory profile against all human 5 α -reductase isozymes.

Parameter	Value	Species/Enzyme Source	Notes
Ki	3.9 x 10 ⁻¹¹ M	Rat anterior pituitary 5 α -reductase	Non-competitive inhibition.
Km for Testosterone	5-6 x 10 ⁻⁷ M	Rat anterior pituitary 5 α -reductase	
Inhibition %	>90% at $\geq 10^{-7}$ M	Rat anterior pituitary 5 α -reductase	
Isozyme Selectivity	Selective for 5 α -reductase type 1 (SRD5A1)	In vitro	No specific IC50 values for human isozymes are publicly available.

Signaling Pathway

The following diagram illustrates the role of 5 α -reductase in androgen signaling and the point of intervention for **ONO-3805**.



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Figure 1. Mechanism of action of **ONO-3805** in the androgen signaling pathway.

Experimental Protocols

Detailed experimental protocols for the synthesis and in vivo evaluation of **ONO-3805** are not extensively available in the public domain. However, based on published research, the following methodologies have been utilized for its in vitro characterization.

5 α -Reductase Inhibition Assay (Based on Nagamoto et al., 1994)

This protocol describes the determination of 5 α -reductase activity and its inhibition by **ONO-3805** in rat anterior pituitary homogenates.

1. Enzyme Preparation:

- Anterior pituitary glands from male Wistar rats are homogenized in a suitable buffer (e.g., phosphate buffer).
- The homogenate is then used as the source of 5 α -reductase.

2. Incubation:

- The reaction mixture contains the pituitary homogenate, a buffered solution, and [14C]-labeled testosterone as the substrate.
- **ONO-3805**, dissolved in a suitable solvent (e.g., DMSO), is added at various concentrations.
- The reaction is initiated and incubated at 37°C for a defined period.

3. Product Extraction and Analysis:

- The reaction is stopped, and the steroids are extracted using an organic solvent (e.g., ethyl acetate).
- The extracted steroids are separated using thin-layer chromatography (TLC).
- The radioactive spots corresponding to testosterone, DHT, and other metabolites are quantified using a radioisotope scanner.

4. Data Analysis:

- The percentage of inhibition is calculated by comparing the formation of DHT in the presence and absence of **ONO-3805**.
- The inhibition constant (K_i) can be determined using Lineweaver-Burk plots.



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Figure 2. Experimental workflow for the 5α-reductase inhibition assay.

Cell-Based Assay for Gonadotropin Secretion (Based on Nagamoto et al., 1994)

This in vitro protocol assesses the effect of **ONO-3805** on androgen-mediated feedback on gonadotropin secretion in cultured rat pituitary cells.

1. Cell Culture:

- Dispersed anterior pituitary cells from male Wistar rats are cultured for 48 hours.

2. Treatment:

- The cultured cells are incubated with androgens (testosterone or DHT) in the presence or absence of **ONO-3805** for 72 hours.

3. Stimulation and Sample Collection:

- The culture medium is collected to measure basal gonadotropin secretion.
- The cells are then stimulated with luteinizing hormone-releasing hormone (LH-RH) for 6 hours in the continued presence of the respective treatments.
- The medium is collected to measure LH-RH-induced gonadotropin secretion.

4. Analysis:

- The concentrations of luteinizing hormone (LH) and follicle-stimulating hormone (FSH) in the collected media are determined by radioimmunoassay (RIA).

In Vivo Studies

As of the current literature review, there is a lack of publicly available data on the in vivo efficacy and pharmacokinetics of **ONO-3805** in animal models of benign prostatic hyperplasia or other androgen-dependent conditions.

Conclusion

ONO-3805 is a potent, non-steroidal, and selective inhibitor of 5 α -reductase type 1, as demonstrated in in vitro studies. Its ability to block the conversion of testosterone to DHT suggests its potential as a therapeutic agent for androgen-dependent disorders. However, the publicly available data on **ONO-3805** is limited. Further research is warranted to fully elucidate its inhibitory profile against all human 5 α -reductase isozymes, its in vivo efficacy, pharmacokinetic and pharmacodynamic properties, and its safety profile. The detailed experimental protocols provided herein can serve as a foundation for such future investigations.

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